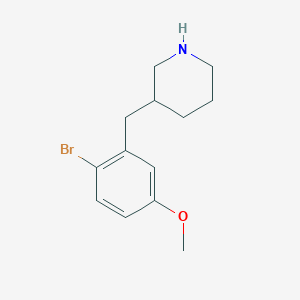

3-(2-Bromo-5-methoxybenzyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Bromo-5-methoxybenzyl)piperidine is a heterocyclic compound featuring a piperidine ring attached to a benzyl group substituted with bromine (Br) at the 2-position and a methoxy (OCH₃) group at the 5-position of the benzene ring. Its molecular formula is C₁₃H₁₈BrNO, with a molecular weight of 300.19 g/mol. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in prodrug development. For example, it is utilized in the synthesis of TSPO (translocator protein)-targeted doxorubicin prodrugs, where its bromine and methoxy substituents contribute to ligand-receptor interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methoxybenzyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-bromo-5-methoxybenzyl chloride and piperidine.

Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidine displaces the chloride in 2-bromo-5-methoxybenzyl chloride. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed.

Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methoxybenzyl)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.

Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

Oxidation: 3-(2-Hydroxy-5-methoxybenzyl)piperidine or 3-(2-Carboxy-5-methoxybenzyl)piperidine.

Reduction: 3-(2-Methoxybenzyl)piperidine.

Substitution: 3-(2-Azido-5-methoxybenzyl)piperidine or 3-(2-Thiocyanato-5-methoxybenzyl)piperidine.

Scientific Research Applications

Scientific Research Applications of 3-(2-Bromo-5-methoxybenzyl)piperidine

This compound is an organic compound with the molecular formula C13H18BrNO. It features a piperidine ring substituted with a 2-bromo-5-methoxybenzyl group. The compound is valuable in medicinal chemistry as a potential lead compound for drug development due to its unique structure. It is also used as a building block for more complex molecules in organic synthesis.

Medicinal Chemistry

This compound is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders. Similar compounds can act as inhibitors for various enzymes, such as α-glucosidase, which is crucial in carbohydrate metabolism. The presence of bromine and methoxy groups in the benzyl moiety influences the compound's interaction with enzyme active sites, potentially enhancing its inhibitory effects. Its ability to inhibit specific enzymes positions it as a candidate for treating diseases related to carbohydrate metabolism, such as diabetes.

Organic Synthesis

The compound serves as a building block for more complex molecules in organic synthesis.

Biological Studies

It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes. Interaction studies have shown that compounds similar to this compound can exhibit varying degrees of enzyme inhibition based on their structural modifications. Kinetic studies often utilize models like the Michaelis-Menten equation to analyze these interactions quantitatively. The presence of substituents such as bromine and methoxy groups significantly affects binding affinity and inhibition potency.

Industrial Applications

The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Potential Therapeutic Agent

This compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways. The compound could modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular responses.

Analogues

| Compound Name | Unique Features |

|---|---|

| 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine | Contains a Boc protection group; used for further derivatization. |

| 3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione | Features a diketone structure; may exhibit different biological activities due to keto groups. |

| N-benzyl deoxynojirimycin derivatives | Known for α-glucosidase inhibition; structural variations lead to differing activities. |

Mechanism of Action

The mechanism by which 3-(2-Bromo-5-methoxybenzyl)piperidine exerts its effects depends on its specific application:

Molecular Targets: In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways.

Pathways Involved: The compound could modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular responses.

Comparison with Similar Compounds

Positional Isomers: Substituent Position Effects

1-(3-Bromo-4-methoxybenzyl)piperidine (C₁₃H₁₈BrNO) is a positional isomer of the target compound, with bromine and methoxy groups at the 3- and 4-positions of the benzyl ring, respectively. Key differences include:

- Electronic Effects : The 2-bromo-5-methoxy configuration in the target compound creates distinct electron-withdrawing (Br) and electron-donating (OCH₃) effects compared to the 3-bromo-4-methoxy arrangement. This impacts reactivity in coupling reactions (e.g., Suzuki-Miyaura) and binding affinity in biological systems.

Table 1: Positional Isomer Comparison

| Property | 3-(2-Bromo-5-methoxybenzyl)piperidine | 1-(3-Bromo-4-methoxybenzyl)piperidine |

|---|---|---|

| Substituent Positions | 2-Br, 5-OCH₃ | 3-Br, 4-OCH₃ |

| Molecular Formula | C₁₃H₁₈BrNO | C₁₃H₁₈BrNO |

| Key Applications | Prodrug synthesis (TSPO ligands) | Not explicitly reported |

Heterocyclic Ring Variations: Piperidine vs. Piperazine

Compound I: 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline Compound II: 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

- Structural Difference : Compound I contains a piperidine ring, while Compound II uses a piperazine ring.

- Conformational Impact : Piperidine adopts a chair conformation, whereas piperazine (with two nitrogen atoms) exhibits different ring puckering, affecting hydrogen bonding and crystal packing.

- Intermolecular Interactions : Both compounds form chains/ribbons via C–H⋯H interactions, but dispersion forces dominate due to the absence of classical hydrogen bonds. Piperazine’s additional nitrogen may enhance polar interactions in other contexts .

Pyridine-Based Analogs

3-Bromo-5-methoxypyridine (C₆H₆BrNO):

- Structure : A pyridine ring with Br and OCH₃ substituents at the 3- and 5-positions.

- It is primarily used as a building block in organic synthesis (e.g., LSD1 inhibitors) .

Table 2: Pyridine vs. Benzyl-Piperidine Systems

| Property | This compound | 3-Bromo-5-methoxypyridine |

|---|---|---|

| Core Structure | Benzyl-piperidine | Pyridine |

| Molecular Weight | 300.19 g/mol | 188.02 g/mol |

| Applications | Prodrug intermediates | Organic synthesis |

Functional Group Modifications

2-Amino-3-bromo-5-methylpyridine (C₇H₇BrN₂):

- Structure: A pyridine derivative with amino (NH₂), bromo, and methyl groups.

- Comparison: The amino group introduces hydrogen-bonding capability absent in the methoxy-containing target compound. Methyl substituents increase hydrophobicity, which may enhance membrane permeability in drug design .

Research Findings and Implications

- Synthetic Utility : The target compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki), as demonstrated in LSD1 inhibitor synthesis .

- Biological Activity : Substituent positions critically influence bioactivity. For instance, 2-bromo-5-methoxy configurations in TSPO ligands improve target binding compared to other isomers .

- Crystallography: Piperidine-containing compounds exhibit chair conformations that stabilize crystal lattices via weak interactions (C–H⋯O/Br), as seen in furanone derivatives .

Table 3: Key Properties of Compared Compounds

| Compound | Core Structure | Substituents | Molecular Weight | Key Application |

|---|---|---|---|---|

| This compound | Benzyl-piperidine | 2-Br, 5-OCH₃ | 300.19 | Prodrug synthesis |

| 1-(3-Bromo-4-methoxybenzyl)piperidine | Benzyl-piperidine | 3-Br, 4-OCH₃ | 300.19 | Not reported |

| 3-Bromo-5-methoxypyridine | Pyridine | 3-Br, 5-OCH₃ | 188.02 | Organic intermediates |

| 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline | Quinoline-piperidine | Cyclopentene, OCH₃ | 414.50 | Crystallography studies |

Biological Activity

3-(2-Bromo-5-methoxybenzyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, particularly its enzyme inhibition potential, synthesis pathways, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

- Molecular Formula : C16H20BrN

- Molecular Weight : Approximately 384.3 g/mol

- Structural Features : The compound consists of a piperidine ring substituted with a 2-bromo-5-methoxybenzyl group, which enhances its reactivity and biological interactions.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes, particularly those involved in carbohydrate metabolism. Notably, it exhibits significant inhibitory activity against α-glucosidase, an enzyme critical for the breakdown of carbohydrates into glucose. This inhibition can potentially aid in managing conditions such as diabetes by slowing glucose absorption in the intestines.

Table 1: Enzyme Inhibition Data

| Enzyme | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| α-Glucosidase | 11.7 | Competitive inhibition |

| Other Enzymes | Varies | Structure-dependent interactions |

Anticancer Potential

Recent studies suggest that compounds similar to this compound may possess anticancer properties. For instance, benzoylpiperidine derivatives have shown notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM . The structural modifications in these compounds can significantly influence their biological efficacy.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Bromination and Methylation : Introducing the bromo and methoxy groups onto the benzyl moiety.

- Final Coupling Reaction : Combining the modified benzyl group with the piperidine ring to yield the final product.

This synthetic route allows for further derivatization, enabling the exploration of various analogs with potentially enhanced biological activities.

Comparative Analysis with Similar Compounds

Several structurally related compounds exhibit varying degrees of biological activity, highlighting the influence of specific substituents on their mechanisms:

Table 2: Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine | Structure | Contains a Boc protection group; used for further derivatization. |

| 3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione | Structure | Features diketone structure; may exhibit different biological activities due to keto groups. |

| N-benzyl deoxynojirimycin derivatives | Varies | Known for α-glucosidase inhibition; structural variations lead to differing activities. |

These comparisons underscore the importance of specific chemical modifications in determining biological activity.

Case Studies and Research Findings

Research has demonstrated that modifying the halogen and methoxy groups can enhance binding affinity and inhibition potency against target enzymes. Kinetic studies employing models like the Michaelis-Menten equation have provided insights into these interactions, revealing that structural changes can lead to significant differences in enzyme inhibition profiles.

In one study focusing on similar piperidine derivatives, it was found that specific substitutions could dramatically alter their anticancer efficacy and enzyme inhibition capabilities . Such findings emphasize the necessity for ongoing research into the structure-activity relationships (SAR) of these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Bromo-5-methoxybenzyl)piperidine, and how are intermediates characterized?

The synthesis typically involves coupling brominated aromatic precursors with piperidine derivatives under nucleophilic substitution or Ullmann-type conditions. For example, a procedure analogous to the synthesis of benzylpiperidine derivatives ( ) uses anhydrous DMF as a solvent, potassium carbonate as a base, and heating at 110°C for 12–24 hours. Intermediates are characterized via:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and substituent positions (¹H and ¹³C NMR) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% peak area) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What purification techniques are recommended post-synthesis?

After reaction completion, the crude product is partitioned between ethyl acetate and water to remove polar impurities. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is often employed for further purification .

Q. How do functional groups in this compound influence its reactivity?

The bromine atom at the 2-position of the aromatic ring facilitates electrophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The methoxy group at the 5-position acts as an electron-donating group, directing further substitutions to specific positions. The piperidine moiety can undergo alkylation or acylation at the nitrogen atom, enabling diversification .

Advanced Research Questions

Q. How can reaction parameters (temperature, solvent, stoichiometry) be systematically optimized to improve yield and purity?

A factorial design of experiments (DoE) is recommended to evaluate interactions between variables:

- Temperature : Test ranges (e.g., 80–120°C) to balance reaction rate and side-product formation .

- Solvent : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. nucleophilicity trade-offs .

- Stoichiometry : Vary equivalents of base (K₂CO₃) or coupling agents to minimize unreacted starting material .

Post-optimization, validate using HPLC and NMR to confirm reproducibility .

Q. How can computational methods aid in predicting reactivity or designing derivatives?

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., bromine substitution vs. piperidine alkylation) .

- Molecular Dynamics Simulations : Model solvent effects on transition states to guide solvent selection .

- QSAR Models : Corolate structural features (e.g., methoxy position, piperidine conformation) with biological activity for target-oriented synthesis .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 5-bromo-2-methoxy derivatives) .

- Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons in ambiguous peaks .

- 2D NMR Techniques : Employ COSY, HSQC, or NOESY to assign overlapping signals in complex spectra .

Q. How to design experiments to study structure-activity relationships (SAR) for biological targets?

- Derivative Synthesis : Modify the bromine substituent (e.g., replace with Cl, I) or the methoxy group (e.g., replace with hydroxyl or ethoxy) to assess electronic effects .

- Bioisosteric Replacement : Substitute piperidine with morpholine or pyrrolidine to evaluate steric and hydrogen-bonding contributions .

- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding assays .

Q. How to validate synthesis pathways when intermediates are unstable?

- In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation/degradation in real time .

- Low-Temperature Quenching : Halt reactions at partial conversion (e.g., –78°C) to isolate reactive intermediates .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to stabilize sensitive moieties during synthesis .

Properties

Molecular Formula |

C13H18BrNO |

|---|---|

Molecular Weight |

284.19 g/mol |

IUPAC Name |

3-[(2-bromo-5-methoxyphenyl)methyl]piperidine |

InChI |

InChI=1S/C13H18BrNO/c1-16-12-4-5-13(14)11(8-12)7-10-3-2-6-15-9-10/h4-5,8,10,15H,2-3,6-7,9H2,1H3 |

InChI Key |

IMFISNKNKMZKPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CC2CCCNC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.